6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of 5-ethylthiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Hydrazine Coupling: The acid chloride is reacted with hydrazine to form the hydrazide intermediate.
Cyclohexene Ring Formation: The hydrazide is then coupled with a cyclohexene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-ethylthiophene share structural similarities.
Hydrazine Derivatives: Compounds such as phenylhydrazine and benzylhydrazine have similar functional groups.
Uniqueness
What sets 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid apart is its combination of a thiophene ring with a cyclohexene ring and multiple functional groups, providing a unique set of chemical and biological properties.
Properties
IUPAC Name |
6-[[(5-ethylthiophene-3-carbonyl)amino]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-12-7-11(8-24-12)15(20)18-19-16(21)13-5-9(2)10(3)6-14(13)17(22)23/h7-8,13-14H,4-6H2,1-3H3,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPJEFPMOCCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NNC(=O)C2CC(=C(CC2C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.